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Introduction
(Z)-1-Phenylpropene, a member of the phenylpropanoid class of organic compounds,

possesses distinct electronic characteristics that are crucial for understanding its reactivity,

stability, and potential applications in various scientific domains, including drug development.

This technical guide provides a comprehensive overview of the core electronic properties of

(Z)-1-Phenylpropene, supported by available experimental and computational data. Detailed

methodologies for key experimental techniques are described, and relevant reaction pathways

are visualized to offer a deeper understanding of its chemical behavior.

Core Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior. For (Z)-1-

Phenylpropene, these properties are influenced by the interplay between the phenyl ring and

the propene side chain. The key electronic parameters are summarized in the table below.
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Property Value Unit Data Type Source

Ionization Energy 8.15 eV

Experimental

(Photoelectron

Spectroscopy)

NIST

WebBook[1]

Proton Affinity 836.4 kJ/mol Experimental
NIST WebBook,

Cheméo[1][2]

Gas Basicity 807.5 kJ/mol Experimental
NIST WebBook,

Cheméo[1][2]

Electron Affinity Not available eV - -

HOMO Energy Not available eV - -

LUMO Energy Not available eV - -

HOMO-LUMO

Gap
Not available eV - -

Dipole Moment Not available Debye - -

Note: Experimental or computational data for Electron Affinity, HOMO/LUMO energies, and

Dipole Moment for (Z)-1-Phenylpropene are not readily available in the cited literature.

Computational chemistry methods are typically employed to estimate these values.

Experimental and Computational Methodologies
The determination of the electronic properties of (Z)-1-Phenylpropene relies on a combination

of experimental techniques and computational methods.

Experimental Protocols
Photoelectron Spectroscopy (PES) for Ionization Energy:

Photoelectron spectroscopy is a technique used to measure the ionization potentials of

molecules. The methodology involves irradiating a sample with high-energy radiation, typically

ultraviolet (UV) light or X-rays, and measuring the kinetic energy of the ejected electrons.
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Sample Preparation: A gaseous sample of (Z)-1-Phenylpropene is introduced into a high-

vacuum chamber.

Ionization: The sample is irradiated with a monochromatic beam of photons of known energy

(hν).

Electron Ejection: The incident photons cause the ejection of electrons from the molecule's

orbitals.

Kinetic Energy Analysis: The kinetic energy (KE) of the emitted photoelectrons is measured

using an electron energy analyzer.

Ionization Energy Calculation: The ionization energy (IE) is then calculated using the

following equation: IE = hν - KE

By varying the photon energy, different ionization potentials corresponding to the removal of

electrons from different molecular orbitals can be determined. The value of 8.15 eV represents

the first ionization potential of (Z)-1-Phenylpropene, corresponding to the removal of an

electron from the Highest Occupied Molecular Orbital (HOMO).[1]

Gas-Phase Basicity and Proton Affinity Measurements:

Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's ability to accept

a proton in the gas phase. These values are often determined using techniques such as ion

cyclotron resonance (ICR) mass spectrometry or high-pressure mass spectrometry.

Ion Generation: Protonated (Z)-1-Phenylpropene ions are generated in the gas phase, often

by chemical ionization.

Proton Transfer Reactions: These ions are then allowed to react with a series of reference

bases with known gas-phase basicities.

Equilibrium Measurement: The equilibrium constant for the proton transfer reaction between

(Z)-1-Phenylpropene and each reference base is measured.

Data Analysis: By bracketing the proton affinity of (Z)-1-Phenylpropene between reference

compounds, a precise value can be determined. The relationship between gas-phase
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basicity and proton affinity is given by: ΔG = ΔH - TΔS where GB is related to ΔG and PA is

related to ΔH.

Computational Chemistry Methods
For electronic properties that are difficult to measure experimentally, such as electron affinity,

HOMO-LUMO energies, and dipole moment, computational quantum chemistry methods are

invaluable.

Density Functional Theory (DFT) for HOMO/LUMO Energies and Dipole Moment:

Density Functional Theory (DFT) is a widely used computational method for calculating the

electronic structure of molecules.

Geometry Optimization: The first step is to obtain the optimized molecular geometry of (Z)-1-

Phenylpropene. This is typically done using a specific functional (e.g., B3LYP) and basis set

(e.g., 6-31G*).

Electronic Structure Calculation: A single-point energy calculation is then performed on the

optimized geometry to determine the energies of the molecular orbitals, including the HOMO

and LUMO. The energy difference between these orbitals provides the HOMO-LUMO gap.

Dipole Moment Calculation: The same calculation also yields the molecular dipole moment,

which is a measure of the charge distribution within the molecule.

Reaction Pathways of (Z)-1-Phenylpropene
The electronic structure of (Z)-1-Phenylpropene dictates its reactivity in various chemical

transformations. Two common reactions involving the double bond are acid-catalyzed hydration

and ozonolysis.

Acid-Catalyzed Hydration
The acid-catalyzed hydration of (Z)-1-Phenylpropene proceeds via an electrophilic addition

mechanism, leading to the formation of an alcohol. The regioselectivity of this reaction is

governed by the stability of the carbocation intermediate.
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Caption: Acid-catalyzed hydration of (Z)-1-phenylpropene.

The reaction is initiated by the protonation of the double bond, which preferentially forms the

more stable benzylic carbocation. Subsequent nucleophilic attack by water and deprotonation

yields the final alcohol product, 1-phenyl-1-propanol.[3][4][5]

Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of

(Z)-1-Phenylpropene with ozone, followed by a reductive work-up, yields benzaldehyde and

acetaldehyde.
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Caption: Ozonolysis of (Z)-1-phenylpropene.

The reaction proceeds through the formation of a primary ozonide (molozonide), which

rearranges to a more stable secondary ozonide. Reductive work-up of the ozonide cleaves the
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molecule to give the corresponding carbonyl compounds.[2][6][7][8][9]

Conclusion
This technical guide has summarized the key electronic properties of (Z)-1-Phenylpropene

based on available experimental data. While values for ionization energy, proton affinity, and

gas basicity are established, further computational studies are required to provide a complete

picture, including electron affinity, HOMO-LUMO energies, and dipole moment. The visualized

reaction pathways of acid-catalyzed hydration and ozonolysis illustrate the influence of the

molecule's electronic structure on its chemical reactivity. This information is foundational for

researchers and professionals in drug development and other scientific fields who seek to

understand and utilize the chemical properties of (Z)-1-Phenylpropene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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